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The International Conference on DNA Computing and Molecular Programming (DNA) stands

as the premier annual gathering for the interdisciplinary field of biomolecular computing. Since

its inception, it has drawn together a vibrant community of researchers from computer science,

chemistry, biology, physics, and nanotechnology to explore the computational power of

molecules. This in-depth guide chronicles the history of this pivotal conference, tracing its

evolution and highlighting key milestones and technical advancements that have shaped the

field.

A Journey Through Time: Conference Evolution
The conference began in 1995, following the groundbreaking work of Leonard M. Adleman,

who first demonstrated the feasibility of using DNA to solve a computational problem.[1][2] Its

name has evolved over the years, reflecting the broadening scope of the research presented.

Initially known as the "International Meeting on DNA Based Computers," the name was

updated to the "International Meeting on DNA Computing" in 2004.[1] A final change in 2009 to

the "International Conference on DNA Computing and Molecular Programming" solidified the

inclusion of the increasingly important area of programming molecular systems.[1]
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The conference has been held in numerous locations across the globe, fostering international

collaboration and showcasing the global reach of this dynamic field.

Quantitative Overview of the Conference
The growth and vitality of the DNA conference are reflected in the number of submissions and

accepted papers over the years. While a complete dataset is not available for all years, the

following tables provide a snapshot of the conference's quantitative history based on available

proceedings.

Conference Year Location
Submission
s (Full
Papers)

Accepted
(Full
Papers)

Acceptance
Rate (Full
Papers)

DNA18 2012
Aarhus,

Denmark
37 11 29.7%[3]

DNA19 2013
Tempe, AZ,

USA
29 14 48.3%[4][5]

DNA21 2015
Boston, MA,

USA
- - -

DNA22 2016
Munich,

Germany
55 11 20%

DNA27 2021
Virtual

(Oxford)
17 (Track A) 11 (Track A)

65% (Track

A)[6]

DNA28 2022
Albuquerque,

NM, USA
- - -

DNA29 2023
Sendai,

Japan
25 (Track A) 10 (Track A)

40% (Track

A)[7]

Note: Data for all years is not consistently available in the searched proceedings. Some years

had different submission tracks, and the statistics are presented as available.

Seminal Experiments and Methodologies
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The research presented at the DNA conference has been foundational to the development of

molecular computing. The following sections detail the methodologies of key experiments that

have been central to the field's progress.

Adleman's Hamiltonian Path Experiment
Leonard Adleman's 1994 experiment was the catalyst for the entire field of DNA computing. He

solved an instance of the directed Hamiltonian Path Problem, a well-known NP-complete

problem.

Experimental Protocol:

Encoding: Each vertex and directed edge of the graph was encoded as a unique DNA

oligonucleotide.

Ligation: The oligonucleotides representing the vertices and edges were mixed in a test tube

with DNA ligase. This allowed the complementary ends of the DNA strands to anneal and

form longer strands representing all possible paths through the graph.

Amplification: The Polymerase Chain Reaction (PCR) was used to amplify the DNA strands

that began with the start vertex and ended with the end vertex.

Affinity Purification: The amplified DNA was then subjected to affinity purification using

magnetic beads to isolate the strands that passed through all the required vertices.

Gel Electrophoresis: The resulting DNA was run on a gel to separate the strands by length.

The band corresponding to the correct length (representing a path that visited all vertices)

was excised.

Sequencing: The DNA from the excised gel band was sequenced to reveal the correct

Hamiltonian path.

DNA Strand Displacement
A fundamental process in DNA computing is strand displacement, where a single DNA strand

displaces another from a duplex. This mechanism is the basis for constructing dynamic

molecular systems, including logic gates and circuits.
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Experimental Protocol for a Simple Strand Displacement Reaction:

Design: A three-stranded complex is designed: a substrate strand, an incumbent strand

partially hybridized to the substrate, and an invader strand that is fully complementary to the

substrate. The incumbent strand has a "toehold" region—a short, single-stranded sequence

at one end of the substrate.

Synthesis: The DNA oligonucleotides are chemically synthesized and purified.

Reaction: The substrate-incumbent duplex is mixed with the invader strand in a suitable

buffer solution.

Initiation: The invader strand binds to the toehold of the substrate.

Branch Migration: The invader strand then displaces the incumbent strand through a

random-walk-like process of base-pair exchange.

Completion: The incumbent strand is fully displaced, and the invader strand is fully

hybridized to the substrate. The progress of the reaction can be monitored using

fluorescence resonance energy transfer (FRET) by labeling the incumbent and invader

strands with a fluorophore and a quencher.

DNA Self-Assembly and DNA Origami
DNA self-assembly harnesses the programmable nature of Watson-Crick base pairing to create

complex nanostructures. A particularly powerful technique is DNA origami, where a long

"scaffold" strand of DNA is folded into a desired shape by hundreds of short "staple" strands.

Experimental Protocol for DNA Origami:

Design: The target shape is designed using software that calculates the necessary routing of

the scaffold strand and the sequences of the staple strands.

Synthesis: The staple strands are chemically synthesized, and the scaffold strand is typically

derived from a viral genome.

Folding: The scaffold and staple strands are mixed in a buffered solution.
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Annealing: The mixture is heated to a high temperature to denature the DNA and then slowly

cooled. This annealing process allows the staple strands to bind to their complementary

regions on the scaffold, folding it into the desired shape.

Purification: The folded origami structures are purified from excess staple strands, often

using gel electrophoresis or filtration.

Characterization: The resulting nanostructures are visualized and characterized using

techniques such as atomic force microscopy (AFM) or transmission electron microscopy

(TEM).

Visualizing Molecular Logic and Processes
The following diagrams, rendered in the DOT language, illustrate some of the fundamental

logical relationships and experimental workflows in DNA computing.
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1. Encode Graph in DNA

2. Ligate to Form Paths

3. Amplify Paths (Start to End)

4. Affinity Purify (All Vertices)

5. Separate by Length

6. Sequence Correct Length Path

Solution: Hamiltonian Path
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Workflow of Adleman's Hamiltonian Path Experiment.
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Toehold-Mediated DNA Strand Displacement.

1. Design Origami Structure

2. Mix Scaffold and Staple Strands
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4. Purify Folded Structures

5. Characterize with AFM/TEM
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Experimental Workflow for DNA Origami Self-Assembly.
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Signaling Pathway of Catalytic Hairpin Assembly (CHA).

The Future of Molecular Programming
The International Conference on DNA Computing and Molecular Programming continues to be

at the forefront of a rapidly advancing field. The research presented at this annual meeting is

paving the way for revolutionary applications in medicine, materials science, and computation.

From the initial proof-of-concept experiments to the sophisticated molecular machines of today,

the history of this conference is a testament to the power of interdisciplinary collaboration and

the boundless potential of programming with molecules. As the field continues to mature, the

innovations showcased at this conference will undoubtedly play a crucial role in shaping the

future of technology and medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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